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molecular formula C12H21Br B8591318 1-Bromo-7-ethyl-3-methylnona-2,6-diene CAS No. 51079-56-2

1-Bromo-7-ethyl-3-methylnona-2,6-diene

Cat. No. B8591318
M. Wt: 245.20 g/mol
InChI Key: LYBJKKKIWUAJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957763

Procedure details

Following the procedure of Example 9, 3-methyl-7-ethyl-1,6-nonadien-3-ol and phosphorus tribromide are reacted to form 1-bromo-3-methyl-7-ethyl-2,6-nonadiene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH2:5][CH2:6][CH:7]=[C:8]([CH2:11][CH3:12])[CH2:9][CH3:10])[CH:3]=[CH2:4].P(Br)(Br)[Br:15]>>[Br:15][CH2:4][CH:3]=[C:2]([CH3:1])[CH2:5][CH2:6][CH:7]=[C:8]([CH2:11][CH3:12])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)(CCC=C(CC)CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
BrCC=C(CCC=C(CC)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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